molecular formula C19H20N2O4 B2986930 5-(3,4-dimethoxybenzoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 950318-68-0

5-(3,4-dimethoxybenzoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B2986930
CAS No.: 950318-68-0
M. Wt: 340.379
InChI Key: SVXSMPKOWYUDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(3,4-dimethoxybenzoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (CAS: 1031945-36-4) is a benzodiazepine derivative characterized by a 1,4-diazepine ring fused to a benzene moiety. Its structure includes a 3,4-dimethoxybenzoyl substituent at position 5 and a methyl group at position 3 (Figure 1). Benzodiazepines are widely studied for their pharmacological properties, particularly in modulating GABA receptors, though this compound’s specific biological activity remains unexplored in the provided evidence .

Properties

IUPAC Name

5-(3,4-dimethoxybenzoyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-12-11-21(15-7-5-4-6-14(15)20-18(12)22)19(23)13-8-9-16(24-2)17(10-13)25-3/h4-10,12H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXSMPKOWYUDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3,4-Dimethoxybenzoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (CAS Number: 950318-68-0) is a compound belonging to the benzodiazepine class. This article explores its biological activities, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C19H20N2O4
  • Molecular Weight : 340.4 g/mol

The structure of the compound features a benzodiazepine core, which is known for its diverse biological activities, including anxiolytic, anticonvulsant, and muscle relaxant effects.

Anxiolytic and Sedative Effects

Benzodiazepines are primarily recognized for their anxiolytic properties. Research indicates that compounds similar to this compound exhibit high affinity for benzodiazepine receptors. Structure-activity relationship studies have shown that modifications at specific positions can enhance binding affinity and efficacy at these receptors .

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of benzodiazepine derivatives. For instance, a series of new 4-ethyl-1H-benzo[b][1,4]diazepin-2(3H)-ones were synthesized and tested against human tumor cell lines (MCF-7 and HCT-116). One compound displayed significant cytotoxicity with IC50 values of 16.19 ± 1.35 μM against HCT-116 and 17.16 ± 1.54 μM against MCF-7 . Although specific data on the compound is limited, the structural similarities suggest potential for similar activity.

Neuroprotective Effects

Benzodiazepines are also studied for their neuroprotective effects. The presence of methoxy groups in the compound may enhance its lipophilicity and ability to cross the blood-brain barrier, potentially contributing to neuroprotective actions .

Structure-Activity Relationship (SAR)

The biological activity of benzodiazepines is closely related to their chemical structure. Key findings from SAR studies include:

  • Substituents : The introduction of various substituents at specific positions can significantly alter receptor affinity and selectivity.
  • Lipophilicity : Compounds with higher lipophilicity tend to exhibit increased biological activity due to better membrane penetration.
Substituent PositionEffect on Activity
5-positionEnhances receptor affinity
7-positionModulates anxiolytic effects
Methoxy groupsIncreases lipophilicity

Case Studies

  • Anticonvulsant Activity : A study on related compounds indicated that certain substitutions could lead to enhanced anticonvulsant properties, making them effective in models of epilepsy .
  • Cytotoxic Studies : A compound structurally similar to the target compound showed promising results in inhibiting cancer cell proliferation in vitro . This suggests that further exploration into the anticancer potential of this compound is warranted.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to related benzodiazepine derivatives (Table 1).

Compound Name Substituents/Modifications Key Properties/Applications Evidence ID
5-(3,4-Dimethoxybenzoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (Target) 3-Methyl, 5-(3,4-dimethoxybenzoyl) Potential CNS activity; enhanced solubility due to polar methoxy groups
Bz-423 (7-Chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-...) 4-Hydroxyphenyl, naphthalenylmethyl Apoptotic signaling via F0F1-ATPase modulation; induces ROS-dependent cell death
(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one 6-Bromo, 4-methyl Bromine substituent enables further synthetic derivatization; precursor for functionalization
Clotiazepam analog (C15H13N2OClS) Hydrogen at N1 instead of methyl; thieno-fused ring Structural analog with modified ring system; relevance in crystallography studies
1-Substituted-5-(4-fluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one (4a–b) 4-Fluorophenyl, variable alkyl substituents Enhanced lipophilicity via fluorine; evaluated as chemotherapeutic agents
(E)-7-Chloro-5-(2-fluorophenyl)-1-(trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one 2-Fluorophenyl, trifluoroethyl Electronegative groups may improve target binding affinity

Table 1. Structural and functional comparisons of the target compound with related derivatives.

Physicochemical Properties

  • Steric Effects : The 3-methyl group may restrict conformational flexibility, affecting receptor binding compared to unsubstituted analogs like the clotiazepam derivative .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer: The compound can be synthesized via acylation of the diazepine core using 3,4-dimethoxybenzoyl chloride under basic conditions (e.g., triethylamine in chloroform). Key steps include:
  • Coupling the benzoyl group to the diazepine scaffold using acid chlorides .
  • Optimizing reaction time (e.g., 18–24 hours at room temperature) and stoichiometry (1:1 molar ratio of diazepine precursor to acid chloride) to minimize side products .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yields can be improved by using anhydrous solvents and inert atmospheres to prevent hydrolysis of the acid chloride .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer:
  • X-ray crystallography is critical for confirming the 3D structure, particularly the stereochemistry of the diazepine ring and benzoyl substituents. Single-crystal analysis (e.g., Cu-Kα radiation, 293 K) provides bond lengths and angles with high precision (mean C–C deviation: 0.002–0.003 Å) .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbon types (quaternary carbons in the benzodiazepine ring) .
  • IR spectroscopy verifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and aromatic C–H bending .

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

  • Methodological Answer:
  • Experimental Design:
  • Use a split-plot randomized block design to test stability across pH (1.2–7.4), temperature (25–37°C), and enzymatic conditions (e.g., liver microsomes). Subplots can represent time points (0–48 hours) .
  • Analyze degradation products via HPLC-MS (C18 column, acetonitrile/water mobile phase) to identify hydrolytic cleavage of the benzoyl or methoxy groups .
  • Key Parameters:
  • Monitor half-life (t₁/₂) and degradation kinetics using pseudo-first-order models. Adjust buffer ionic strength to mimic physiological environments .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer:
  • Data Reconciliation Workflow:

Compare assay conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or receptor isoforms can explain divergent IC₅₀ values .

Validate purity (>95% via HPLC) to rule out impurities affecting activity .

Use molecular docking studies (AutoDock Vina, PDB: 4XD3) to correlate structural modifications (e.g., methoxy group positioning) with binding affinity discrepancies .

  • Case Example:
    Substituent effects (e.g., replacing dimethoxybenzoyl with nitro groups) alter π-π stacking in receptor binding pockets, explaining activity differences .

Q. How can the environmental impact and degradation pathways of this compound be evaluated?

  • Methodological Answer:
  • Environmental Fate Studies:
  • Laboratory: Assess photodegradation under UV light (λ = 254 nm) in aqueous solutions. Quantify intermediates via LC-QTOF-MS .
  • Field: Use biotic/abiotic models to simulate soil adsorption (OECD 106 batch test) and microbial degradation (OECD 301F respirometry) .
  • Key Metrics:
  • Calculate the octanol-water partition coefficient (LogP) to predict bioaccumulation (estimated LogP = 2.1 via PubChem) .
  • Identify persistent metabolites (e.g., demethylated derivatives) using high-resolution mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.